2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methoxy-5-nitrophenyl)acetamide
Overview
Description
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methoxy-5-nitrophenyl)acetamide is a complex organic compound with a molecular formula of C15H13ClN2O4S . This compound is characterized by the presence of a chlorophenyl group, a sulfonyl-methylamino group, and a methoxy-nitrophenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methoxy-5-nitrophenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with methylamine to form the sulfonyl-methylamino intermediate. This intermediate is then reacted with 2-methoxy-5-nitrobenzoyl chloride under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methoxy-5-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methoxy-5-nitrophenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methoxy-5-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components . These interactions can lead to various biological effects, depending on the specific context and application.
Comparison with Similar Compounds
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methoxy-5-nitrophenyl)acetamide can be compared with similar compounds such as:
- 2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-methoxy-2-nitrophenyl)acetamide
- 2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2,4,5-trifluorophenyl)acetamide
- N-(4-chlorophenyl)-2-[(5-(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide These compounds share similar structural features but differ in the substituents on the phenyl rings, which can lead to variations in their chemical reactivity and biological activities . The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and applications.
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methoxy-5-nitrophenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O6S/c1-19(27(24,25)13-6-3-11(17)4-7-13)10-16(21)18-14-9-12(20(22)23)5-8-15(14)26-2/h3-9H,10H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCVOVHYOWBCKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC)S(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.